6-Bromo-2-methoxy-3-nitropyridine
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Overview
Description
6-Bromo-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a nitro group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-3-nitropyridine typically involves the nitration of 2-methoxy-3-bromopyridine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction mixture is then poured into ice water to precipitate the product, which is subsequently purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: 6-Amino-2-methoxy-3-nitropyridine or 6-Thio-2-methoxy-3-nitropyridine.
Reduction: 6-Bromo-2-methoxy-3-aminopyridine.
Oxidation: 6-Bromo-2-formyl-3-nitropyridine.
Scientific Research Applications
6-Bromo-2-methoxy-3-nitropyridine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo a [1,5] sigmatropic shift, leading to structural changes that affect its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-3-nitropyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-3-methoxy-6-nitropyridine: Similar structure but with different positions of the substituents.
6-Bromo-3-methoxy-2-nitropyridine: An isomer with the same substituents but different positions.
Uniqueness
6-Bromo-2-methoxy-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
6-bromo-2-methoxy-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOZIEOLBBCAFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483296 |
Source
|
Record name | 6-Bromo-2-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58819-77-5 |
Source
|
Record name | 6-Bromo-2-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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